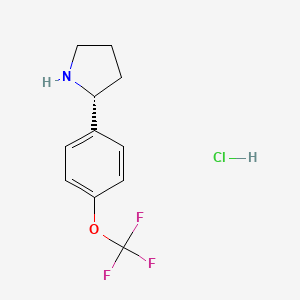
(R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of phenylhydrazine . Phenylhydrazines are a class of organic compounds that contain a phenyl ring and a hydrazine functional group .
Molecular Structure Analysis
The molecular formula of a related compound, [4-(trifluoromethoxy)phenyl]hydrazine hydrochloride, is C7H8ClF3N2O . The structure includes a phenyl ring with a trifluoromethoxy group and a hydrazine group .Physical And Chemical Properties Analysis
A related compound, 4-(Trifluoromethoxy)phenylhydrazine hydrochloride, appears as a white to light brown powder . It has a molecular weight of 228.60 g/mol .Scientific Research Applications
Organoborane-Catalyzed Regioselective Hydroboration
A study demonstrated the synthesis of a bulky organoborane that, in combination with pyridine, forms a frustrated Lewis pair capable of catalyzing the 1,4-hydroboration of a series of pyridines. This reaction showcases high chemo- and regioselectivity, underpinning the potential of (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride derivatives in facilitating selective organic transformations (Xiaoting Fan et al., 2015).
Synthesis and Conformational Studies
Another research outlined the preparation of tri- and tetrafluoropropionamides from R-(+)/S-(−)-N-methyl-1-phenylethylamine and cyclic pyrrolidine derivatives, using X-ray analysis and theoretical calculations for conformational analysis. This highlights the role of (R)-2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride in the synthesis of complex fluorinated compounds with potential pharmaceutical applications (Monika Bilska-Markowska et al., 2014).
Reactivity and Stability Studies
A detailed study on the synthesis, characterization, and reactivity of a novel heterocycle-based molecule provides insights into the molecule's stability, charge transfer, and hyper-conjugative interactions, utilizing various spectroscopic and theoretical methods. This underscores the compound's potential in the development of new materials or drugs, showcasing the utility of pyrrolidine derivatives in advancing molecular science (P. Murthy et al., 2017).
Synthesis of Key Intermediates for Herbicides
Research on the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for the production of the herbicide trifloxysulfuron, demonstrates the importance of pyrrolidine derivatives in agrochemical synthesis, providing a pathway for the development of highly efficient herbicides (Zuo Hang-dong, 2010).
Design and Synthesis of Influenza Neuraminidase Inhibitors
A notable application in medicinal chemistry is the design and synthesis of potent inhibitors of influenza neuraminidase, highlighting the compound's potential in antiviral drug development. The study provides a comprehensive approach to synthesizing core structures and evaluating their inhibitory activity, emphasizing the compound's role in addressing viral infections (G. T. Wang et al., 2001).
properties
IUPAC Name |
(2R)-2-[4-(trifluoromethoxy)phenyl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO.ClH/c12-11(13,14)16-9-5-3-8(4-6-9)10-2-1-7-15-10;/h3-6,10,15H,1-2,7H2;1H/t10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVGKBSZXQYCTD-HNCPQSOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)OC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC=C(C=C2)OC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

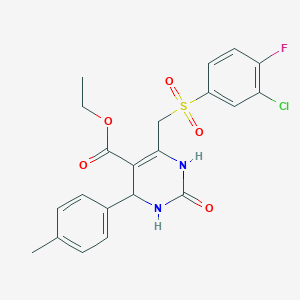

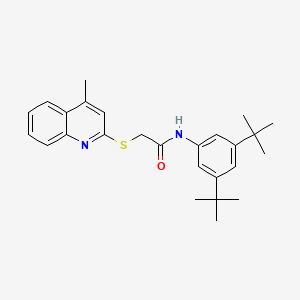
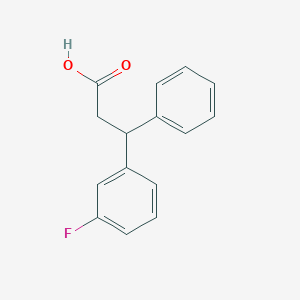
![2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2884301.png)

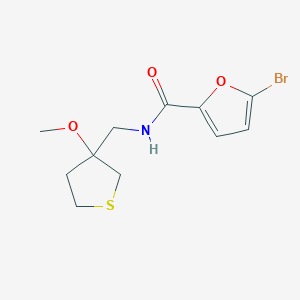
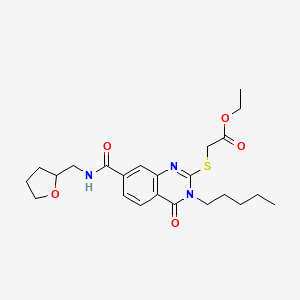
![N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2884306.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2884307.png)
![methyl 4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2884308.png)
![(2Z)-6-bromo-2-[(4-chloro-3-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2884312.png)
![[1-(2-Fluoro-4-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2884315.png)
